Methyl 4-formamido-3-methoxybenzoate

Description

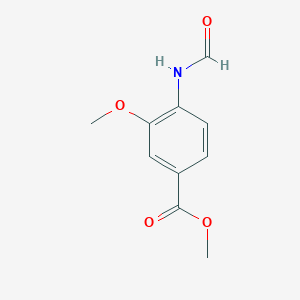

Methyl 4-formamido-3-methoxybenzoate is a substituted benzoate ester characterized by a formamido (-NHCHO) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring.

Properties

IUPAC Name |

methyl 4-formamido-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-7(10(13)15-2)3-4-8(9)11-6-12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCVHNFCUTULQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630444 | |

| Record name | Methyl 4-formamido-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700834-18-0 | |

| Record name | Methyl 4-formamido-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-formamido-3-methoxybenzoate, a compound with the chemical formula C11H13N1O4, has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

- Molecular Formula : C11H13N1O4

- Molecular Weight : 237.23 g/mol

- Structure : This compound features a methoxy group and a formamido group attached to a benzoate structure, which is significant for its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Case Study : In vitro studies demonstrated that the compound could reduce oxidative damage in neuronal cells, suggesting its potential for neuroprotective applications .

2. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Research Findings : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, reporting significant inhibition of bacterial growth at specific concentrations .

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Mechanism of Action : It is believed that this compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Redox Modulation : The methoxy and formamido groups may enhance electron donation capabilities, contributing to its antioxidant effects.

- Membrane Interaction : Its lipophilicity aids in penetrating cell membranes, allowing it to exert antimicrobial effects by disrupting bacterial cell integrity.

Case Study 1: Neuroprotective Effects

A study involving animal models treated with this compound showed a significant reduction in markers of oxidative stress following exposure to neurotoxic agents. The results suggest that this compound may protect neuronal integrity by enhancing endogenous antioxidant defenses .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that varying concentrations of this compound inhibited the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined for both S. aureus and E. coli, providing a basis for further development as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-formamido-3-methoxybenzoate has been investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Anti-inflammatory and Antibacterial Properties

Research has shown that derivatives of this compound exhibit anti-inflammatory and antibacterial activities. For instance, studies demonstrated that certain derivatives could inhibit the growth of specific bacterial strains, showcasing their potential as antibiotic agents .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Activity Type | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 50 | |

| Derivative A | Anti-inflammatory | 30 | |

| Derivative B | Antibacterial | 20 |

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo reactions such as transamidation allows for the creation of more complex structures that are crucial in drug development.

Case Study: Synthesis of Antiarrhythmic Drugs

this compound has been utilized in the synthesis of procainamide, an antiarrhythmic drug. The synthesis involves transamidation reactions where the compound acts as a key starting material, facilitating the formation of the desired pharmacophore .

Material Science

In material science, this compound is explored for its potential use in developing polymers and other materials with specific properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Chemical Reactivity and Mechanisms

Understanding the chemical reactivity of this compound is crucial for its application in synthetic chemistry. Its reactivity can be leveraged to create various derivatives through functional group transformations.

Table 2: Reactivity Profile of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Transamidation | H2SO4-SiO2 catalyst | Up to 98% | |

| Esterification | Reflux with bromoacetate | 66.2% | |

| Reduction | NaBH4 in methanol | High Yield |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Enhanced Biological Activity : Modifying the structure to improve solubility and stability could lead to more effective therapeutic agents.

- Broader Material Applications : Investigating its use in nanomaterials or composites may yield innovative applications in technology and engineering.

- Mechanistic Studies : Further studies on its reactivity could unveil new synthetic pathways for complex organic molecules.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

- Formamido vs. However, steric bulk from acetamido may reduce reactivity in nucleophilic substitutions compared to formamido .

- Methoxy vs. Hydroxy/Cyclopropylmethoxy: The methoxy group (-OCH₃) at position 3 provides moderate electron-donating effects, stabilizing the aromatic ring. Replacing it with -OH (as in Methyl 4-amino-3-hydroxybenzoate) increases acidity and hydrogen-bonding capacity, while cyclopropylmethoxy (in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) enhances lipophilicity, favoring membrane permeability in drug design .

Chromatographic and Thermal Behavior

- Methyl Esters in Gas Chromatography: Simpler methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) show retention times influenced by molecular weight and polarity. Methyl 4-formamido-3-methoxybenzoate’s polar groups (formamido, methoxy) would likely increase boiling points and retention times compared to non-polar analogues .

- Thermal Stability : The melting point of triazine derivative 5k (79–82°C) suggests that this compound, with fewer bulky groups, may exhibit lower melting points, favoring solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.